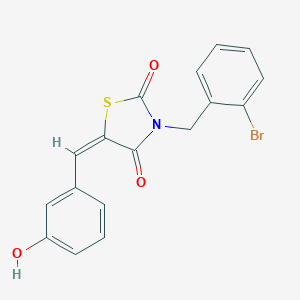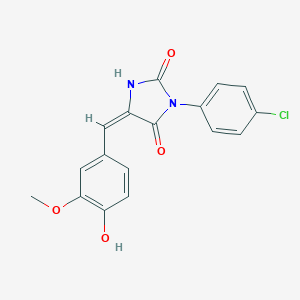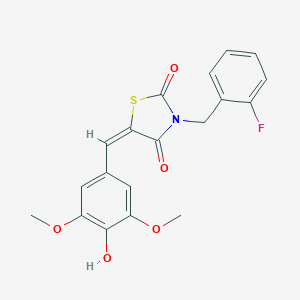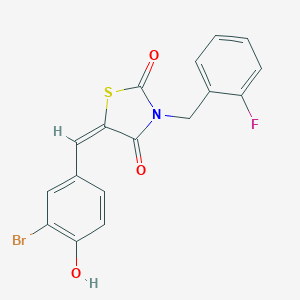
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as Bromo-Substituted Thiazolidinedione, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinedione class of drugs, which are known for their insulin-sensitizing properties. In
作用机制
The exact mechanism of action of (5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPAR-γ leads to increased insulin sensitivity, decreased inflammation, and improved lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that (5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione has several biochemical and physiological effects. It has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease inflammation. In addition, it has been shown to improve lipid metabolism, reduce oxidative stress, and inhibit tumor growth.
实验室实验的优点和局限性
One of the advantages of using (5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione in lab experiments is its ability to activate PPAR-γ, which makes it a useful tool for studying the role of this nuclear receptor in various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on (5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the investigation of its potential use in the treatment of neurological disorders. Further studies are also needed to fully understand the mechanism of action and the long-term effects of this compound.
合成方法
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of 2-bromobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to obtain the final product. Another method involves the reaction of 2-bromobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazone in the presence of ethanol and acetic acid.
科学研究应用
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. In addition, it has shown promising results in the treatment of diabetes, obesity, and cardiovascular diseases. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C17H12BrNO3S |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
(5E)-3-[(2-bromophenyl)methyl]-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-14-7-2-1-5-12(14)10-19-16(21)15(23-17(19)22)9-11-4-3-6-13(20)8-11/h1-9,20H,10H2/b15-9+ |
InChI 键 |
ZJXNQSOETGTXQM-OQLLNIDSSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O)Br |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O)Br |
规范 SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)


methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305725.png)
![1-Acetyl-17-(5-chloro-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B305726.png)